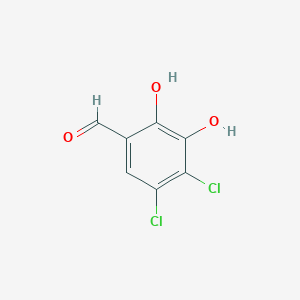
4,5-Dichloro-2,3-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2,3-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O3 It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and two hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2,3-dihydroxybenzaldehyde typically involves the chlorination of 2,3-dihydroxybenzaldehyde. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2,3-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydroxybenzaldehyde derivatives.
Substitution: Formation of substituted benzaldehyde derivatives with various functional groups.
Scientific Research Applications
4,5-Dichloro-2,3-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2,3-dihydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: An isomer with hydroxyl groups at different positions.
3,4-Dichloro-2,5-dihydroxybenzaldehyde: Another chlorinated derivative with different substitution patterns.
Uniqueness
4,5-Dichloro-2,3-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
73275-97-5 |
|---|---|
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
4,5-dichloro-2,3-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(2-10)6(11)7(12)5(4)9/h1-2,11-12H |
InChI Key |
XXRXJYTYVUIHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















